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molecular formula C10H8O3 B565963 4-Methylumbelliferone-13C4 CAS No. 1569304-40-0

4-Methylumbelliferone-13C4

Cat. No. B565963
M. Wt: 180.14
InChI Key: HSHNITRMYYLLCV-IPRLLLDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486916B2

Procedure details

The saliva of each experimental group of Test Example 1 in the present specification was used to examine inhibitory activity against cholera toxin binding. 200 μl of an ethanol solution containing 0.1% ganglioside GM1 (w/v) was added to a 96-well plate for ELISA test. Then, the ganglioside GM1 was adsorbed thereonto by air-drying. The saliva of each experimental group was diluted 10 times with PBS containing 1% bovine serum albumin (BSA) and then reacted for 1 hour by the addition of a biotin-conjugated cholera toxin. 100 μl of the reaction solution was added to the plate for ELISA test, and the plate was left for 30 minutes. Then, the supernatant was removed. The plate for ELISA test was washed several times with PBS containing 0.05% Tween 20. Biotin-binding β-galactosidase was added thereto. The plate for ELISA test was left for a given length of time. Then, the supernatant was removed. The plate for ELISA test was washed several times again with PBS containing 0.05% Tween 20, and the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose. Then, 4-methylumbelliferone produced was measured with a fluorophotometer (excitation wavelength: 360 nm, measurement wavelength: 460 nm). Then, an inhibition rate was calculated according to the following formula: Inhibition rate(%)={1−(A/B)}×100, wherein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reaction solution
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCC(N[C@H]([C@H](O)/C=C/CCCCCCCCCCCCC)CO[C@@H]1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O[C@@H]3O[C@H](CO)[C@H](O)[C@H](O[C@@H]4O[C@H](CO)[C@H](O)[C@H](O)[C@H]4O)[C@H]3NC(C)=O)[C@H](O[C@@:68]3(C(O)=O)[O:73][C@@H:72]([C@H:74](O)[C@H:75](O)[CH2:76]O)[C@H:71](NC(C)=O)[C@@H:70]([OH:84])[CH2:69]3)[C@H]2O)[C@H](O)[C@H]1O)=O.[CH2:108]([OH:110])[CH3:109]>>[CH3:76][C:75]1[C:74]2[CH:72]=[CH:71][C:70]([OH:84])=[CH:69][C:68]=2[O:73][C:108](=[O:110])[CH:109]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Step Two
Name
reaction solution
Quantity
100 μL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 96-well plate for ELISA test
CUSTOM
Type
CUSTOM
Details
by air-drying
ADDITION
Type
ADDITION
Details
The saliva of each experimental group was diluted 10 times with PBS
ADDITION
Type
ADDITION
Details
containing 1% bovine serum albumin (BSA)
CUSTOM
Type
CUSTOM
Details
reacted for 1 hour by the addition of a biotin-
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, the supernatant was removed
WASH
Type
WASH
Details
The plate for ELISA test was washed several times with PBS
ADDITION
Type
ADDITION
Details
containing 0.05% Tween 20
ADDITION
Type
ADDITION
Details
Biotin-binding β-galactosidase was added
WAIT
Type
WAIT
Details
The plate for ELISA test was left for a given length of time
CUSTOM
Type
CUSTOM
Details
Then, the supernatant was removed
WASH
Type
WASH
Details
The plate for ELISA test was washed several times again with PBS
ADDITION
Type
ADDITION
Details
containing 0.05% Tween 20
CUSTOM
Type
CUSTOM
Details
the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08486916B2

Procedure details

The saliva of each experimental group of Test Example 1 in the present specification was used to examine inhibitory activity against cholera toxin binding. 200 μl of an ethanol solution containing 0.1% ganglioside GM1 (w/v) was added to a 96-well plate for ELISA test. Then, the ganglioside GM1 was adsorbed thereonto by air-drying. The saliva of each experimental group was diluted 10 times with PBS containing 1% bovine serum albumin (BSA) and then reacted for 1 hour by the addition of a biotin-conjugated cholera toxin. 100 μl of the reaction solution was added to the plate for ELISA test, and the plate was left for 30 minutes. Then, the supernatant was removed. The plate for ELISA test was washed several times with PBS containing 0.05% Tween 20. Biotin-binding β-galactosidase was added thereto. The plate for ELISA test was left for a given length of time. Then, the supernatant was removed. The plate for ELISA test was washed several times again with PBS containing 0.05% Tween 20, and the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose. Then, 4-methylumbelliferone produced was measured with a fluorophotometer (excitation wavelength: 360 nm, measurement wavelength: 460 nm). Then, an inhibition rate was calculated according to the following formula: Inhibition rate(%)={1−(A/B)}×100, wherein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reaction solution
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCC(N[C@H]([C@H](O)/C=C/CCCCCCCCCCCCC)CO[C@@H]1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O[C@@H]3O[C@H](CO)[C@H](O)[C@H](O[C@@H]4O[C@H](CO)[C@H](O)[C@H](O)[C@H]4O)[C@H]3NC(C)=O)[C@H](O[C@@:68]3(C(O)=O)[O:73][C@@H:72]([C@H:74](O)[C@H:75](O)[CH2:76]O)[C@H:71](NC(C)=O)[C@@H:70]([OH:84])[CH2:69]3)[C@H]2O)[C@H](O)[C@H]1O)=O.[CH2:108]([OH:110])[CH3:109]>>[CH3:76][C:75]1[C:74]2[CH:72]=[CH:71][C:70]([OH:84])=[CH:69][C:68]=2[O:73][C:108](=[O:110])[CH:109]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Step Two
Name
reaction solution
Quantity
100 μL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 96-well plate for ELISA test
CUSTOM
Type
CUSTOM
Details
by air-drying
ADDITION
Type
ADDITION
Details
The saliva of each experimental group was diluted 10 times with PBS
ADDITION
Type
ADDITION
Details
containing 1% bovine serum albumin (BSA)
CUSTOM
Type
CUSTOM
Details
reacted for 1 hour by the addition of a biotin-
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, the supernatant was removed
WASH
Type
WASH
Details
The plate for ELISA test was washed several times with PBS
ADDITION
Type
ADDITION
Details
containing 0.05% Tween 20
ADDITION
Type
ADDITION
Details
Biotin-binding β-galactosidase was added
WAIT
Type
WAIT
Details
The plate for ELISA test was left for a given length of time
CUSTOM
Type
CUSTOM
Details
Then, the supernatant was removed
WASH
Type
WASH
Details
The plate for ELISA test was washed several times again with PBS
ADDITION
Type
ADDITION
Details
containing 0.05% Tween 20
CUSTOM
Type
CUSTOM
Details
the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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